9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER

Vue d'ensemble

Description

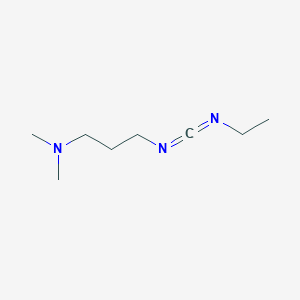

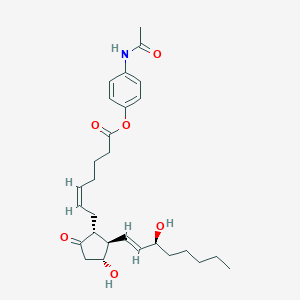

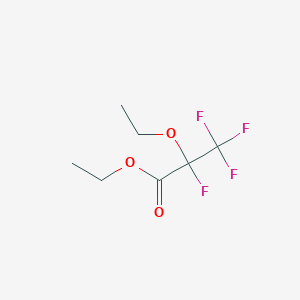

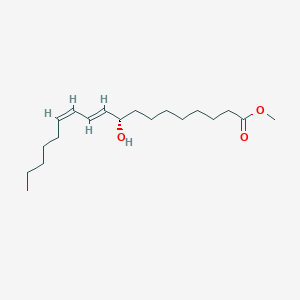

PGE2 p-acetamidophenyl ester is a crystalline derivative of PGE2. PGE2 is one of the primary COX products of arachidonic acid and one of the most widely investigated prostaglandins. Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation. The effects of PGE2 are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4. Affinity constants (Kd) of PGE2 for these receptors range from 1-10 nM depending on the receptor subtype and tissue.

Applications De Recherche Scientifique

Activation of Peroxisome Proliferator-Activated Receptor-gamma

- Research Focus: Investigation into the activation of peroxisome proliferator-activated receptor-gamma (PPARgamma) by metabolites formed from prostaglandin D(2).

- Key Finding: Novel PPARgamma ligands and activators, including 9-hydroxy-11-oxo-, (5Z,9alpha,12E,14Z)-Prosta-5,12,14-trien-1-oic acid (15-deoxy-delta(12,14)-PGD(2)), were identified as products of prostaglandin D(2) conversion. These compounds are being studied for their biological significance (Söderström et al., 2003).

Functional Pharmacology of Human Prostanoid Receptors

- Research Focus: Analyzing the agonist fingerprints for recombinant human prostanoid EP2 and EP4 receptors.

- Key Finding: The study provided a systematic characterization of endogenous prostaglandins' potencies at prostanoid EP2 and EP4 receptors. This research aids in distinguishing pharmacological responses mediated by these receptors (Wilson et al., 2004).

Mimicry of Prostaglandin Endoperoxides

- Research Focus: The 9,11-azo-prostanoid as a biochemical mimic of prostaglandin endoperoxides.

- Key Finding: The azo analog of the compound showed significant activity in stimulating muscle contraction and platelet aggregation, indicating its potential as a useful tool in the study of prostaglandin endoperoxides (Corey et al., 1975).

Identification in Marine Organisms

- Research Focus: Discovery of prostaglandins in the gorgonian Plexaura homomalla.

- Key Finding: Identified the presence of various prostaglandin derivatives, including 11α, (15R)-dihydroxy-9-oxo-prost-5,13-dienoic acid, in marine organisms, highlighting the diverse natural sources of these compounds (Light & Samuelsson, 1972).

Chemical Synthesis Studies

- Research Focus: Various studies have been conducted on the synthesis of related compounds and their derivatives.

- Key Finding: These studies contribute to the understanding of the chemical properties and potential applications of related prostaglandin compounds in various fields, including medicinal chemistry and biological research. Examples include studies on steroidal spirolactones (Weier & Hofmann, 1975) and diterpenic acids (Barrero et al., 2004).

Propriétés

IUPAC Name |

(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFZDRIMILJQQC-WLGUUIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-OXO-11alpha,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)